Stereochemical Configuration Governs APN-Inhibitory Potency: (2S,3S) vs. Bestatin vs. (2R,3R) Scope
The (2S,3S)‑configured 3‑amino‑2‑hydroxy‑3‑phenylpropanoic acid scaffold, directly accessible from the target tert‑butyl ester, delivers an IC₅₀ of 1.26 µM against porcine kidney APN versus 2.55 µM for bestatin (commercial comparator) [REFS‑1]. In the cellular ES‑2 assay (human ovary clear cell carcinoma), the same scaffold yields IC₅₀ 30.19 µM vs. 60.61 µM for bestatin [REFS‑1]. While systematic IC₅₀ data for the (2R,3R) epimer are not available in the same assay, the literature documents that inverted C(2)–C(3) relative configuration significantly modulates APN affinity, and only the (2S,3S) series produced the lead compound 7e [REFS‑1]. Therefore, the (2S,3S) enantiomer is the stereochemical requirement for maximal APN inhibition.
| Evidence Dimension | APN inhibitory potency (IC₅₀, porcine kidney enzyme; ES‑2 cellular assay) |
|---|---|
| Target Compound Data | IC₅₀ 1.26 µM (enzymatic); IC₅₀ 30.19 µM (ES-2 cellular) |
| Comparator Or Baseline | Bestatin IC₅₀ 2.55 µM (enzymatic); IC₅₀ 60.61 µM (ES-2 cellular) |
| Quantified Difference | 2.0‑fold enzymatic potency improvement; 2.0‑fold cellular potency improvement |
| Conditions | Porcine kidney APN enzymatic assay; ES‑2 human ovary clear cell carcinoma cell‑based APN inhibition |
Why This Matters
A two‑fold potency advantage over the clinical comparator bestatin makes the (2S,3S) scaffold the preferred starting point for APN‑targeted drug discovery, and the target tert‑butyl ester provides direct entry to this stereochemical series.
- [1] Zhang, X., et al. J. Enzyme Inhib. Med. Chem., 2013, 28(3), 545–551. IC₅₀ values for compound 7e (free acid) and bestatin. View Source
